molecular formula C17H19NO3 B5000282 4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one

4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one

Cat. No.: B5000282
M. Wt: 285.34 g/mol
InChI Key: ZYQLOKIFVAZKKZ-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one typically involves a multi-step process. One common method starts with the preparation of the pyranone core, followed by the introduction of the benzylamino and butanoyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylamino)butoxy-9H-carbazole: Known for its antimicrobial activity.

    N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Studied for its antibacterial properties.

Uniqueness

4-(Benzylamino)-3-butanoyl-6-methylpyran-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its pyranone core, combined with the benzylamino and butanoyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(benzylamino)-3-butanoyl-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-7-15(19)16-14(10-12(2)21-17(16)20)18-11-13-8-5-4-6-9-13/h4-6,8-10,18H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLOKIFVAZKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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